REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:12])[C:10]=1[NH2:11])[C:5](O)=[O:6].S(Cl)([Cl:15])=O>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:12])[C:10]=1[NH2:11])[C:5]([Cl:15])=[O:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=C(C1N)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
and heating
|
Type
|
TEMPERATURE
|
Details
|
is maintained for 2 additional hours
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Excess thionyl chloride is removed by evaporation
|
Type
|
CUSTOM
|
Details
|
to leave a yellow-brown crystalline mass as a residue
|
Type
|
CUSTOM
|
Details
|
This is recrystallized from a mixture of n-hexane/ethylene chloride (90/10 by volume)
|
Type
|
CUSTOM
|
Details
|
to produce a light tan crystalline product, m.p. = 155° C
|
Type
|
CUSTOM
|
Details
|
A portion of this material is recrystallized from methylene chloride as pale yellow needles
|
Type
|
DISSOLUTION
|
Details
|
These needles are dissolved in methylene chloride
|
Type
|
CUSTOM
|
Details
|
anhydrous hydrogen chloride is bubbled into the solution
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)Cl)C=C(C1N)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |